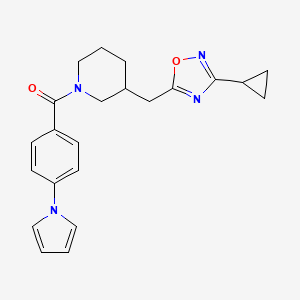
(4-(1H-pyrrol-1-yl)phenyl)(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(1H-pyrrol-1-yl)phenyl)(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C22H24N4O2 and its molecular weight is 376.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Interaction Studies
One study focused on the molecular interaction of a structurally similar compound, highlighting its potent and selective antagonistic properties for the CB1 cannabinoid receptor. This research used conformational analysis and comparative molecular field analysis (CoMFA) to develop three-dimensional quantitative structure-activity relationship (QSAR) models, suggesting that certain conformers have the proper spatial orientation and distinct electrostatic character to bind to the CB1 receptor. This implies that similar compounds could be explored for their potential interactions with specific receptors, contributing to the development of targeted therapies in neurological or pain management applications (J. Shim et al., 2002).
Antimicrobial Activity
Another study synthesized and tested a series of compounds for antimicrobial activity. Most compounds showed activity comparable to standard drugs like ciprofloxacin and fluconazole, suggesting that similar structures could be investigated for their potential as antimicrobial agents. Compounds with a methoxy group exhibited high antimicrobial activity, indicating that specific functional groups in the compound's structure could enhance its efficacy (Satyender Kumar et al., 2012).
Structural and Theoretical Studies
Research on boric acid ester intermediates with benzene rings, including synthesis, crystal structure, and density functional theory (DFT) studies, provides a foundation for exploring the physicochemical properties of similar compounds. The conformational analysis and molecular electrostatic potential studies offer insights into the molecular structures and interactions, which could be relevant for designing compounds with specific properties or activities (P. Huang et al., 2021).
Synthesis and Biological Evaluation
A study on the microwave-assisted synthesis of pyrazoline derivatives and their evaluation for anti-inflammatory and antibacterial activities demonstrates the potential for structurally similar compounds to be developed as therapeutic agents. The findings suggest that certain compounds exhibit high anti-inflammatory activity, offering a basis for further exploration in drug development (P. Ravula et al., 2016).
Mechanism of Action
Oxadiazoles
are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . These molecules have also established themselves as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations .
Pyrroles
are a class of organic compounds that contain a five-membered aromatic ring with four carbon atoms and one nitrogen atom . The pyrrole ring is present in many important natural products, such as heme, bilirubin, and the neurotransmitter serotonin .
properties
IUPAC Name |
[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-(4-pyrrol-1-ylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2/c27-22(18-7-9-19(10-8-18)25-11-1-2-12-25)26-13-3-4-16(15-26)14-20-23-21(24-28-20)17-5-6-17/h1-2,7-12,16-17H,3-6,13-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLRXJIKJICQDKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=C(C=C2)N3C=CC=C3)CC4=NC(=NO4)C5CC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


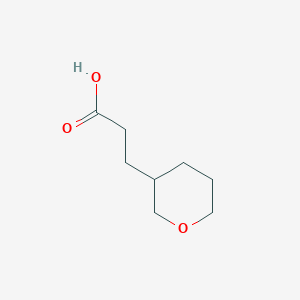

![5-chloro-N-[cyano(2,3-dichlorophenyl)methyl]pyrimidine-4-carboxamide](/img/structure/B2519642.png)

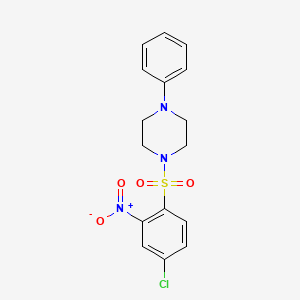
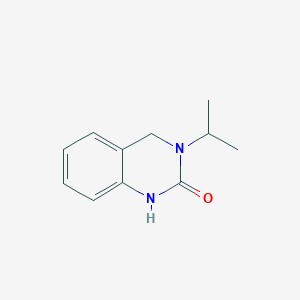
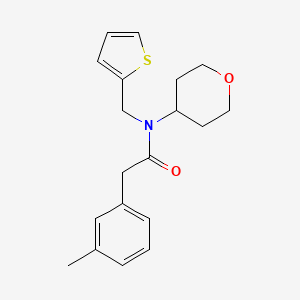
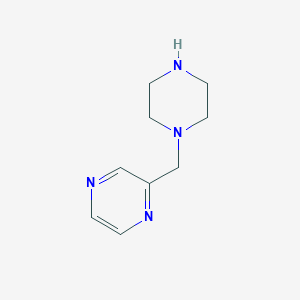


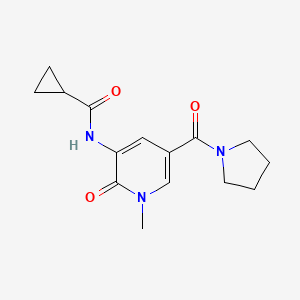
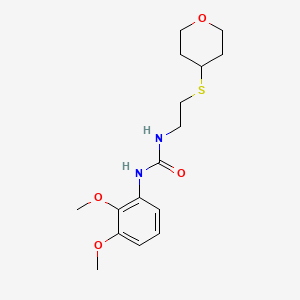
![N-[3-(Morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]furan-2-carboxamide](/img/structure/B2519656.png)